molecular formula C13H15N3O B2763110 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine CAS No. 1283280-23-8

5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine

Cat. No.: B2763110
CAS No.: 1283280-23-8
M. Wt: 229.283
InChI Key: GHWGLTIYLAQOOU-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrimidine ring, along with dimethyl substitutions. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine typically involves the reaction of 4-methoxybenzaldehyde with acetone to form 4-methoxyphenylacetone. This intermediate is then subjected to a condensation reaction with guanidine to form the pyrimidine ring. The final step involves the methylation of the amino group using methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The compound also interacts with cellular pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison: 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity profiles, making it a valuable compound for specific research applications .

Properties

IUPAC Name

5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-12(8-15-13(14-2)16-9)10-4-6-11(17-3)7-5-10/h4-8H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWGLTIYLAQOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC=C(C=C2)OC)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283280-23-8
Record name 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine
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